Urea, N'-(2-bromo-4-fluorophenyl)-N,N-dimethyl-
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Overview
Description
Urea, N’-(2-bromo-4-fluorophenyl)-N,N-dimethyl- is an organic compound with a unique structure that includes a urea moiety substituted with a 2-bromo-4-fluorophenyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(2-bromo-4-fluorophenyl)-N,N-dimethyl- typically involves the reaction of 2-bromo-4-fluoroaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(2-bromo-4-fluorophenyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation reactions can produce corresponding N-oxides .
Scientific Research Applications
Urea, N’-(2-bromo-4-fluorophenyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N’-(2-bromo-4-fluorophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The molecular pathways involved may include inhibition of protein kinases or other regulatory proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4-fluorophenyl)acetamide: Similar in structure but with an acetamide group instead of a urea moiety.
2-Bromo-4-fluorophenol: Contains a hydroxyl group instead of the urea and dimethyl groups.
Uniqueness
Urea, N’-(2-bromo-4-fluorophenyl)-N,N-dimethyl- is unique due to its specific substitution pattern and the presence of both urea and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
237769-07-2 |
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Molecular Formula |
C9H10BrFN2O |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H10BrFN2O/c1-13(2)9(14)12-8-4-3-6(11)5-7(8)10/h3-5H,1-2H3,(H,12,14) |
InChI Key |
CZSVQWQLKDUHBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
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